molecular formula C5H8F3NO2 B097072 4,4,4-Trifluorovaline CAS No. 16063-79-9

4,4,4-Trifluorovaline

Cat. No. B097072
CAS RN: 16063-79-9
M. Wt: 171.12 g/mol
InChI Key: BAOLXXJPOPIBKA-UHFFFAOYSA-N
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Description

4,4,4-Trifluorovaline is a fluorinated analogue of the amino acid valine, which has been the subject of various synthetic strategies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of trifluoromethyl groups is known to impart unique physical and chemical properties to molecules, making them of particular interest in the development of new pharmaceuticals and materials .

Synthesis Analysis

The synthesis of 4,4,4-trifluorovaline has been approached through different routes. One method involves indium-mediated allylation of glyceraldimines followed by protection of the amino group to yield both (2R,3S)-4,4,4-trifluorovaline and its enantiomer . Another approach utilizes 4,4,4-trifluorocrotonaldehyde as a precursor, which can be transformed into various products with trifluoromethylated stereogenic centers, although this method does not directly yield 4,4,4-trifluorovaline . An alternative synthesis starts from 4,4,4-trifluoro-3-methylbutanoic acid, which undergoes a series of transformations including oxidative rearrangement and hydrogenation to produce (2S,3S)-4,4,4-trifluorovaline . Additionally, a synthesis of hexafluorovaline, a closely related compound, has been reported, which provides insights into the chirality and synthetic strategies of fluorinated amino acids .

Molecular Structure Analysis

The molecular structure of 4,4,4-trifluorovaline and related compounds has been studied using various analytical techniques. For instance, X-ray structural analysis has been employed to determine the configuration and conformation of molecules in the solid state, revealing details such as intramolecular interactions and the spatial arrangement of functional groups . These studies are crucial for understanding the properties of the molecule and for confirming the stereochemistry of synthesized compounds .

Chemical Reactions Analysis

The reactivity of 4,4,4-trifluorovaline has not been extensively detailed in the provided papers. However, the synthesis routes suggest that the molecule can participate in typical amino acid reactions, such as protection/deprotection of amino groups, and can serve as a precursor for further functionalization. The presence of the trifluoromethyl group may also influence the molecule's reactivity, potentially leading to unique chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-trifluorovaline are influenced by the trifluoromethyl groups, which can affect the molecule's hydrophobicity, acidity, and overall stability. These properties are important for the molecule's potential use in drug design, as they can impact the pharmacokinetics and biological activity of the compound. The papers provided do not offer extensive data on these properties, but the synthesis and structural analyses imply that 4,4,4-trifluorovaline would exhibit distinct behavior compared to its non-fluorinated counterpart .

Scientific Research Applications

Protein Folding and Stability

  • Folding Kinetics and Thermodynamics in Proteins : The incorporation of 4,4,4-trifluorovaline in place of valine in a globular protein significantly alters its folding kinetics and thermodynamics. In a study by Horng and Raleigh (2003), the substitution resulted in increased stability and faster folding compared to the wild type, showcasing trifluorovaline's potential in protein engineering (Horng & Raleigh, 2003).

Synthesis and Chemical Transformations

  • Stereoselective Syntheses : Pigza, Quach, and Molinski (2009) demonstrated stereoselective syntheses of 4,4,4-trifluorovaline, highlighting its value in creating fluorinated amino acids, which are crucial in pharmaceuticals (Pigza, Quach, & Molinski, 2009).
  • Efficient Synthesis of Fluorinated Amino Acids : Ojima et al. (1989) reported efficient syntheses of various fluorinated amino acids, including 4,4,4-trifluorovaline, illustrating its importance in creating compounds for medical research (Ojima et al., 1989).

Catalytic and Chemical Reactions

  • Trifluoromethylation Mechanisms : Levin et al. (2017) discovered a mechanism for forming carbon-trifluoromethyl bonds, providing insights into the chemical properties and potential applications of trifluoromethyl compounds like 4,4,4-trifluorovaline (Levin et al., 2017).
  • Lewis Acid Catalysis : Ishihara et al. (1996) found that scandium trifluoromethanesulfonate, a compound related to trifluorovaline, acts as a highly effective catalyst in organic synthesis, suggesting potential catalytic applications for trifluorovaline derivatives (Ishihara et al., 1996).

Molecular and Structural Studies

  • Conformational Analysis : Lu et al. (2020) conducted a study on 4,4,4-trifluoro-1-butanol, a molecule structurally related to 4,4,4-trifluorovaline, providing insights into the conformational behavior of fluorinated compounds (Lu et al., 2020).

Fluorinated Compounds in Medicinal Chemistry

  • Applications in Pharmaceuticals : Jeschke, Baston, and Leroux (2007) highlighted the significance of fluorinated compounds like 4,4,4-trifluorovaline in medicinal chemistry, particularly in the development of various therapeutic drugs (Jeschke, Baston, & Leroux, 2007).

properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLXXJPOPIBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936352
Record name 4,4,4-Trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorovaline

CAS RN

16063-79-9
Record name 16063-79-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-Trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
P Wang, A Fichera, K Kumar, DA Tirrell - Angewandte Chemie, 2004 - Wiley Online Library
The genetic code links the sequence of a messenger RNA to the sequence of the corresponding protein. Codon assignments are established in the aminoacylation step, wherein the …
Number of citations: 59 onlinelibrary.wiley.com
JA Pigza, T Quach, TF Molinski - The Journal of Organic …, 2009 - ACS Publications
Stereoselective syntheses of the valuable fluorinated amino acids (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved starting from 4,4,4-trifluoro-3-…
Number of citations: 33 pubs.acs.org
Q Chen, XL Qiu, FL Qing - The Journal of Organic Chemistry, 2006 - ACS Publications
A practical and efficient route for the stereoselective synthesis of (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines and (2R,3S)-4,4,4-trifluorovaline was developed. Indium-mediated …
Number of citations: 45 pubs.acs.org
X Xing, A Fichera, K Kumar - The Journal of Organic Chemistry, 2002 - ACS Publications
A Simple and Efficient Method for the Resolution of All Four Diastereomers of 4,4,4-Trifluorovaline and 5,5,5-Trifluoroleucine. | The Journal of Organic Chemistry ACS ACS Publications C&EN …
Number of citations: 30 pubs.acs.org
S Huhmann, EK Nyakatura, H Erdbrink… - Journal of Fluorine …, 2015 - Elsevier
Structural modifications of peptides and proteins using fluorinated amino acids provide the opportunity to modulate their biophysical and pharmaceutical properties. Systematic …
Number of citations: 20 www.sciencedirect.com
JC Horng, DP Raleigh - Journal of the American Chemical Society, 2003 - ACS Publications
The consequences of the substitution of 4,4,4-trifluorovaline for valine on the folding kinetics and thermodynamics of a globular protein are presented. Variants of the N-terminal domain …
Number of citations: 87 pubs.acs.org
B Bilgiçer, A Fichera, K Kumar - Journal of the American Chemical …, 2001 - ACS Publications
The design, synthesis, and structural characterization of a highly fluorinated peptide system based on the coiled coil region of the yeast transcription factor GCN4 is described. All four …
Number of citations: 242 pubs.acs.org
S Son, IC Tanrikulu, DA Tirrell - ChemBioChem, 2006 - Wiley Online Library
Two fluorinated amino acids, 5,5,5‐trifluoroisoleucine (5TFI) and (2S,3R)‐4,4,4‐trifluorovaline (4TFV), which have been shown to serve as isoleucine surrogates in protein synthesis in …
JA Loureiro, R Crespo, H Börner, PM Martins… - Journal of Materials …, 2014 - pubs.rsc.org
The aggregation of amyloid-β peptide (Aβ) has been linked to the formation of neuritic plaques, which are pathological hallmarks of Alzheimer's disease. We synthesized peptides …
Number of citations: 51 pubs.rsc.org
NK O'Connor, DK Rai, BR Clark, CD Murphy - Journal of Fluorine Chemistry, 2012 - Elsevier
Incorporation of fluorine into antibiotics can moderate their biological activity, lipophilicity and metabolic stability. The introduction of fluorine into an antimicrobial lipopeptide produced …
Number of citations: 12 www.sciencedirect.com

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